molecular formula C8H8BrNO3 B578629 2-Amino-3-bromo-6-methoxybenzoic acid CAS No. 1240480-64-1

2-Amino-3-bromo-6-methoxybenzoic acid

Cat. No. B578629
M. Wt: 246.06
InChI Key: VRNHYOUHVGOECL-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving “2-Amino-3-bromo-6-methoxybenzoic acid”. More research is needed to fully understand its reactivity .

Scientific Research Applications

  • Biochemical Reagent

    • Field : Life Science Research
    • Application : 2-Amino-3-methoxybenzoic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
  • Protodeboronation of Pinacol Boronic Esters

    • Field : Organic Synthesis
    • Application : This compound has been used in the catalytic protodeboronation of pinacol boronic esters .
    • Method : The method involves using a radical approach to catalyze the protodeboronation of 1°, 2° and 3° alkyl boronic esters .
    • Results : This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation. The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .
  • CDK1/Cyclin B Inhibitors

    • Field : Antitumor Treatment
    • Application : This compound is used in the preparation of CDK1/cyclin B inhibitors for application towards antitumor treatment .
  • Dipeptidyl Peptidase Inhibitor

    • Field : Diabetes Treatment
    • Application : It is used in the synthesis of Alogliptin, an inhibitor of dipeptidyl peptidase, which aids in the lowering of blood-glucose for potential treatment of diabetes .
  • Chemical Synthesis

    • Field : Organic Chemistry
    • Application : This compound is often used as a building block in organic synthesis .
    • Results : The outcomes would also depend on the specific synthesis. In general, the use of this compound as a building block would enable chemists to synthesize their desired compounds .
  • Material Science

    • Field : Material Science
    • Application : This compound can be used in the development of new materials .
    • Results : The outcomes would also depend on the specific material being developed. In general, the use of this compound in material science could lead to the development of new materials with unique properties .

properties

IUPAC Name

2-amino-3-bromo-6-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c1-13-5-3-2-4(9)7(10)6(5)8(11)12/h2-3H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRNHYOUHVGOECL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Br)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70734385
Record name 2-Amino-3-bromo-6-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70734385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-bromo-6-methoxybenzoic acid

CAS RN

1240480-64-1
Record name 2-Amino-3-bromo-6-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70734385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-3-bromo-6-methoxybenzoic acid
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